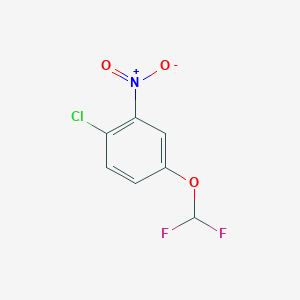methanone CAS No. 1114659-72-1](/img/structure/B2547169.png)
[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, is a complex organic molecule that is likely to have a multifaceted structure and potentially interesting chemical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some aspects of its behavior and characteristics.
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions, as seen in the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, where a substitution reaction was employed using 2,5-Dichloro-benzenesulfonylchloride . This suggests that the synthesis of the compound may also involve similar substitution reactions, possibly using chlorophenyl or methoxyphenyl groups as substituents.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction studies, revealing details such as the conformation of rings and the geometry around certain atoms . For instance, the piperidine ring in the studied compound adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . These findings can provide a basis for predicting the molecular structure of the compound of interest, which may also exhibit complex ring conformations and specific geometries around its constituent atoms.
Chemical Reactions Analysis
The chemical reactions of related compounds involve intermolecular interactions such as hydrogen bonds and π interactions . These interactions are crucial in determining the reactivity and interaction of the compound with other molecules. The compound of interest may also participate in similar interactions, which could influence its reactivity in chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using various spectroscopic techniques and theoretical calculations . For example, the HOMO-LUMO energy gap and other electronic parameters can be evaluated to understand the electronic properties of the molecule . Additionally, thermal properties can be assessed using thermogravimetric analysis, indicating the stability of the structure over a range of temperatures . These methods could be applied to the compound of interest to determine its stability, electronic characteristics, and reactivity.
Aplicaciones Científicas De Investigación
Molecular Interactions and Structural Analysis
- The study by Eto et al. (2011) delved into the clathrate formation involving edge-to-face interactions between aromatic rings, demonstrating the significance of molecular interactions in the inclusion complexes of similar compounds with benzene. This research underscores the fundamental aspects of molecular architecture and interaction dynamics in such compounds (Eto et al., 2011).
Environmental Fate and Behavior
- Santos and Esteves da Silva (2019) investigated the environmental fate and behavior of benzophenone-8, a related compound, highlighting its significant reactivity towards chlorine and photo-stability. Such studies are critical for understanding the environmental impact and degradation pathways of similar chemical entities (Santos & Esteves da Silva, 2019).
Synthesis and Chemical Reactivity
- Pouzet et al. (1998) explored the synthesis and reactivity of a benzo[b]thiophene sulfoxide derivative, providing insights into the chemical behavior and potential functionalization of such molecules. This research contributes to the development of synthetic strategies for structurally related compounds (Pouzet et al., 1998).
Antimicrobial and Biological Activities
- The synthesis and evaluation of antimicrobial activities of compounds derived from a similar chemical structure were explored by Sah et al. (2014), indicating the potential for developing new antimicrobial agents based on this chemical framework (Sah et al., 2014).
These studies collectively demonstrate the multifaceted research applications of "4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone" and similar compounds, ranging from their synthesis and molecular interactions to their environmental behaviors and potential as bioactive molecules. Each research endeavor contributes to a deeper understanding of these compounds' characteristics, offering insights into their practical applications in various scientific fields.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4S/c1-28-18-11-9-15(10-12-18)22(25)21-14-24(17-6-4-5-16(23)13-17)19-7-2-3-8-20(19)29(21,26)27/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGVKLVCFCRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

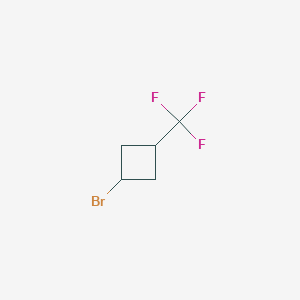
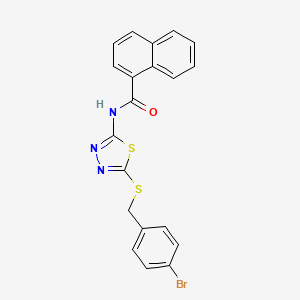
![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)
![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)
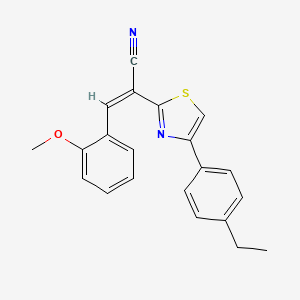
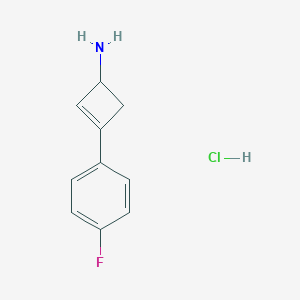
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2547095.png)
![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)
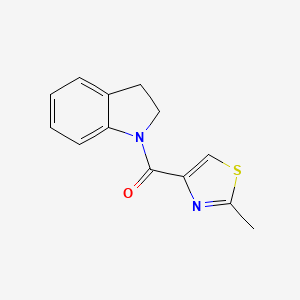
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)
![5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2547101.png)

![N-[2-({1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}amino)-2-oxoethyl]benzamide](/img/structure/B2547108.png)
